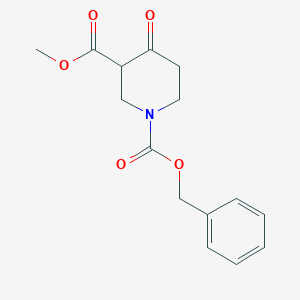

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-O-benzyl 3-O-methyl 4-oxopiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-20-14(18)12-9-16(8-7-13(12)17)15(19)21-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXBDLLIOVQVIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CCC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577906 | |

| Record name | 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159299-93-1 | |

| Record name | 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate synthesis mechanism

An In-depth Technical Guide to the Synthesis of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

This document provides a comprehensive technical guide on the synthesis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Piperidine derivatives are foundational components in numerous pharmaceuticals, and understanding their synthesis is crucial for the design of novel therapeutic agents.[1][2] This guide delves into the core chemical principles, mechanistic pathways, and practical laboratory protocols for the construction of this target molecule, with a focus on the pivotal Dieckmann condensation reaction.

Part 1: Strategic Synthesis Design

The construction of the 4-oxopiperidine ring system is most efficiently achieved through an intramolecular cyclization strategy. A retrosynthetic analysis of the target molecule, this compound, points directly to the Dieckmann condensation as the key bond-forming transformation. This reaction is a powerful method for forming five- and six-membered rings by creating a carbon-carbon bond between the α-carbon of one ester and the carbonyl carbon of another within the same molecule.[3][4]

The logical acyclic precursor required for this transformation is a diester containing the N-benzylcarbamate and the appropriate carbon chain, specifically N-(benzyloxycarbonyl)-N-(2-(methoxycarbonyl)ethyl)glycine methyl ester . The synthesis of this precursor can be envisioned via a Michael addition of N-(benzyloxycarbonyl)glycine methyl ester to methyl acrylate.

Part 2: The Core Reaction Mechanism: A Deep Dive into the Dieckmann Condensation

The Dieckmann condensation is an intramolecular variant of the Claisen condensation, proceeding through a base-catalyzed cyclization of a diester to yield a β-keto ester.[5][6] The formation of the stable six-membered piperidone ring is thermodynamically and kinetically favored.[7][8] The mechanism unfolds in five critical steps:

Step 1: Enolate Formation A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu), abstracts an acidic α-proton from one of the ester groups of the acyclic precursor.[5] This generates a reactive enolate ion. In an asymmetrical diester like our precursor, deprotonation will preferentially occur at the position that leads to the most stable enolate and the desired ring structure.

Step 2: Intramolecular Nucleophilic Attack The newly formed enolate acts as a potent nucleophile, executing an intramolecular attack on the electrophilic carbonyl carbon of the second ester group. This ring-closing step follows a 6-exo-trig pathway, resulting in the formation of a cyclic tetrahedral intermediate.[3][9]

Step 3: Elimination of the Alkoxide The unstable tetrahedral intermediate rapidly collapses, reforming the carbonyl double bond and expelling the alkoxide leaving group (in this case, methoxide, CH₃O⁻). This elimination step yields the cyclic β-keto ester product.[7]

Step 4: The Irreversible Driving Force The proton on the carbon situated between the two carbonyl groups (the α-position of the ketone and the ester) of the newly formed β-keto ester is now highly acidic (pKa ≈ 11).[10] The methoxide ion generated in the previous step, or any unreacted base, immediately deprotonates this position. This acid-base reaction is essentially irreversible and serves as the thermodynamic driving force, shifting the entire reaction equilibrium toward the formation of the cyclized product.[10][11]

Step 5: Acidic Workup and Protonation The final step involves the addition of a mild acid (e.g., aqueous HCl or NH₄Cl) to neutralize the reaction mixture and protonate the stabilized enolate, yielding the final, neutral this compound product.[3]

Caption: The Dieckmann condensation mechanism for piperidone synthesis.

Part 3: Experimental Protocol and Process Control

Executing the Dieckmann condensation successfully requires careful control over reaction conditions to maximize yield and minimize side reactions. The following protocol is a representative procedure synthesized from established methodologies.[5][7]

Table 1: Reagent and Solvent Properties

| Reagent/Solvent | Formula | MW ( g/mol ) | Role | Key Considerations |

| N-(benzyloxycarbonyl)-N-(2-(methoxycarbonyl)ethyl)glycine methyl ester | C₁₆H₂₁NO₆ | 339.34 | Starting Material | Must be pure and dry. |

| Sodium Hydride (60% in oil) | NaH | 24.00 | Base | Highly reactive with water. Wash with dry hexanes before use. |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | Must be anhydrous. Aprotic polar solvent stabilizes intermediates.[5] |

| Methanol | CH₃OH | 32.04 | Quenching Agent | Used to quench excess NaH. |

| 1M Hydrochloric Acid | HCl | 36.46 | Acidic Workup | Protonates the final enolate. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent | For product isolation. |

| Saturated NaCl (Brine) | NaCl | 58.44 | Aqueous Wash | Removes water from the organic layer. |

Step-by-Step Experimental Workflow

-

Apparatus Setup : A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen or argon inlet to maintain an inert atmosphere.

-

Base Preparation : Sodium hydride (1.2 equivalents) is washed with anhydrous hexanes to remove mineral oil, and then suspended in anhydrous THF. The suspension is cooled to 0 °C in an ice bath.

-

Substrate Addition : The acyclic diester precursor (1.0 equivalent), dissolved in anhydrous THF, is added dropwise to the stirred NaH suspension over 30-60 minutes, maintaining the temperature below 5 °C.

-

Reaction : After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed (approx. 65 °C) for 2-4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Quenching : The reaction is cooled back to 0 °C, and excess NaH is cautiously quenched by the slow, dropwise addition of methanol until gas evolution ceases.

-

Acidic Workup : The mixture is then acidified to a pH of ~5-6 with cold 1M HCl.

-

Extraction and Isolation : The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water, then with saturated brine.

-

Drying and Concentration : The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification : The crude residue is purified by flash column chromatography on silica gel to afford the pure this compound.

Caption: Step-by-step workflow for the synthesis protocol.

Causality Behind Experimental Choices

-

Inert Atmosphere : Sodium hydride is highly reactive and pyrophoric in the presence of moisture and oxygen. An inert atmosphere is critical for safety and to prevent quenching the base.

-

Anhydrous Solvents : Water will react with and consume the base, halting the deprotonation of the ester and preventing the reaction.[5]

-

Strong, Non-nucleophilic Base : A strong base like NaH is required to deprotonate the relatively weakly acidic α-proton of the ester. It is non-nucleophilic, preventing undesired side reactions like saponification.[5][7]

-

Controlled Addition at Low Temperature : This minimizes side reactions, such as intermolecular Claisen condensations, and allows for better control over the exothermic deprotonation step.

Part 4: Product Characterization

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to benzyl protons (~7.3 ppm), benzylic CH₂ (~5.2 ppm), piperidine ring protons (complex multiplets, ~2.5-4.5 ppm), and the methyl ester singlet (~3.7 ppm). |

| ¹³C NMR | Resonances for the ketone carbonyl (~205 ppm), carbamate carbonyl (~155 ppm), ester carbonyl (~170 ppm), aromatic carbons (~127-136 ppm), and aliphatic carbons of the piperidine ring and methyl ester. |

| IR (Infrared) | Characteristic strong C=O stretching absorptions for the ketone (~1725 cm⁻¹), carbamate (~1700 cm⁻¹), and ester (~1740 cm⁻¹). |

| HRMS (ESI+) | Calculation of the exact mass for the protonated molecule [M+H]⁺, C₁₅H₁₈NO₅⁺, to confirm the elemental composition.[12][13] |

Conclusion

The synthesis of this compound is reliably achieved through a well-established Dieckmann condensation of an appropriate acyclic diester precursor. This intramolecular cyclization strategy provides an efficient route to the valuable 4-oxopiperidone core structure. A thorough understanding of the multi-step reaction mechanism, particularly the role of the base and the irreversible deprotonation of the β-keto ester product, is paramount for successful execution. The protocols and principles outlined in this guide provide a robust framework for researchers and scientists in the field of drug development to synthesize this and related heterocyclic compounds.

References

-

Butorin, S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][1][14]

-

Reddy, K. L., et al. (2007). A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. Chemical Communications, (34), 3568-3570. [Link][15]

-

Physics Wallah. (n.d.). Reaction and Mechanism of Dieckmann reaction. [Link][7]

-

Tanimu, A., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 350-359. [Link][2]

-

Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. [Link][11]

-

Chemistry LibreTexts. (2023). Dieckmann Condensation. [Link][9][16]

-

Leah4sci. (2016). Dieckmann Cyclization - Intramolecular Claisen Condensation in Organic Chemistry. YouTube. [Link][17]

-

Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation. Organic Reactions, 15, 1-203. [Link][4]

-

Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link][10]

-

ChemBK. (2024). methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. [Link][18]

-

ResearchGate. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link][19]

-

PubChemLite. (n.d.). Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. [Link][20]

-

Google Patents. (n.d.). Intermediates for optically active piperidine derivatives and preparation methods thereof. [21]

-

Google Patents. (n.d.). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. [22]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. synarchive.com [synarchive.com]

- 7. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]

- 8. grokipedia.com [grokipedia.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 12. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 13. This compound | C15H17NO5 | CID 15748136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. chembk.com [chembk.com]

- 19. researchgate.net [researchgate.net]

- 20. PubChemLite - Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (C14H17NO3) [pubchemlite.lcsb.uni.lu]

- 21. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]

- 22. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

Navigating the Synthesis and Application of Substituted 4-Oxopiperidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-oxopiperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a diverse array of pharmacologically active molecules. Its inherent structural features allow for three-dimensional diversification, enabling the fine-tuning of physicochemical properties and target engagement. This guide provides an in-depth technical overview of two closely related and often conflated 4-oxopiperidine derivatives: 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate and Methyl 1-benzyl-4-oxopiperidine-3-carboxylate , with a focus on their chemical identity, synthesis, and applications in drug discovery.

Core Scaffolds: Distinguishing Key 4-Oxopiperidine Intermediates

A critical first step for any researcher is the precise identification of the chemical entity of interest. In the realm of substituted piperidines, subtle variations in nomenclature can signify distinct molecules with different synthetic pathways and applications.

This compound

This compound, as its name suggests, is a dicarboxylate derivative of 4-oxopiperidine. The key feature is the presence of two carboxylate groups: one at the 1-position (as a benzyl carbamate) and another at the 3-position (as a methyl ester).

-

Molecular Formula: C15H17NO5[1]

-

Synonyms:

-

1-O-benzyl 3-O-methyl 4-oxopiperidine-1,3-dicarboxylate[2]

-

-

Key Structural Features: N-benzyloxycarbonyl (Cbz) protecting group, methyl ester at the 3-position, and a ketone at the 4-position.

Methyl 1-benzyl-4-oxopiperidine-3-carboxylate

This is a more commonly encountered intermediate in synthetic chemistry. It features a benzyl group directly attached to the piperidine nitrogen and a methyl carboxylate at the 3-position. It is frequently used and commercially available as its hydrochloride salt.

-

CAS Number: 3939-01-3 (for the hydrochloride salt)[3][4][5][6]

-

Molecular Formula: C14H18ClNO3 (for the hydrochloride salt)[3][4][6]

-

Synonyms:

-

Key Structural Features: N-benzyl group, methyl ester at the 3-position, and a ketone at the 4-position.

The following table summarizes the key differences between these two compounds:

| Feature | This compound | Methyl 1-benzyl-4-oxopiperidine-3-carboxylate Hydrochloride |

| CAS Number | 159299-93-1 | 3939-01-3 |

| Molecular Formula | C15H17NO5 | C14H18ClNO3 |

| Substitution at N1 | Benzyloxycarbonyl (Cbz) | Benzyl |

| Common Form | Free base | Hydrochloride salt |

Physicochemical Properties and Handling

Understanding the physical and chemical properties of these intermediates is crucial for their effective use in synthesis.

Table of Physicochemical Properties:

| Property | Methyl 1-benzyl-4-oxopiperidine-3-carboxylate Hydrochloride |

| Molar Mass | 283.75 g/mol [3][4] |

| Appearance | White to pink crystalline powder[3] |

| Melting Point | 185°C (decomposes)[3][6] |

| Boiling Point | 366°C at 760 mmHg[3] |

| Flash Point | 175.2°C[3] |

| Sensitivity | Hygroscopic[3] |

| Storage | Inert atmosphere, Room Temperature[3] |

Handling and Safety:

Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride is known to cause skin and serious eye irritation.[7] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[3] It is advisable to avoid contact with skin and eyes.[3]

Synthesis of 4-Oxopiperidine Intermediates

The synthesis of these piperidone derivatives is a key step in the preparation of more complex target molecules. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate

A common method for the synthesis of this compound involves the Dieckmann condensation of N,N-bis(β-methyl propionate)benzylamine.

Workflow for the Synthesis of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate:

Caption: Synthesis of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate Hydrochloride.

This process involves the initial formation of a diester, which then undergoes an intramolecular cyclization in the presence of a base like sodium methoxide to yield the β-keto ester.[3] Subsequent treatment with hydrochloric acid affords the stable hydrochloride salt.

Another approach involves the carboxylation of 1-benzyl-3-piperidone.

Experimental Protocol: Carboxylation of 1-benzyl-3-piperidone [8]

-

To a stirred mixture of 1-benzyl-3-piperidone (72 g) and dimethyl carbonate (500 mL), add sodium hydride (38 g, 60% oil dispersion) in batches.

-

Heat the reaction mixture to reflux for 20 minutes.

-

Quench the reaction by the slow addition of water (800 mL).

-

Extract the aqueous phase with ethyl acetate (3 x 400 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield methyl 1-benzyl-3-oxopiperidine-4-carboxylate as a brown oil (93 g, 99% yield).

Applications in Drug Discovery and Development

The N-benzyl piperidine motif is a cornerstone in drug discovery due to its structural flexibility and three-dimensional nature.[9] It can participate in crucial cation-π interactions with target proteins and provides a scaffold for optimizing stereochemistry to enhance potency and reduce toxicity.[9]

Both "this compound" and "Methyl 1-benzyl-4-oxopiperidine-3-carboxylate" serve as important pharmaceutical intermediates.[3] The 4-piperidone core is particularly valuable because its carbonyl group, the adjacent methylene groups, and the nitrogen atom can all be functionalized, allowing for extensive chemical modifications.[3]

Logical Relationship of Piperidone Intermediates in Drug Discovery:

Caption: Role of 4-Oxopiperidines in Medicinal Chemistry.

For instance, ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride is a key intermediate in the synthesis of balofloxacin, a new-generation fluoroquinolone antibacterial drug.[10] This highlights the direct applicability of these scaffolds in the development of clinically relevant medicines.

Conclusion

"this compound" and "Methyl 1-benzyl-4-oxopiperidine-3-carboxylate" are valuable chemical intermediates with distinct structures and applications. A clear understanding of their nomenclature, properties, and synthesis is paramount for their successful utilization in research and development. The versatility of the 4-oxopiperidine core, exemplified by these compounds, ensures its continued importance in the design and synthesis of novel therapeutic agents.

References

-

ChemBK. (2024, April 9). methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Methyl 1-benzyl-4-oxopiperidine-3-carboxylate Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. Retrieved from [Link]

-

Chemcd. (n.d.). benzyl 3-methyl-4-oxopiperidine-1-carboxylate ,1010115-47-5. Retrieved from [Link]

-

MOLBASE. (n.d.). benzyl 3-methyl-4-oxopiperidine-1-carboxylate price & availability. Retrieved from [Link]

-

Lead Sciences. (n.d.). Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

-

PubChem. (n.d.). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. Retrieved from [Link]

- Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.

-

PubMed. (2024, October 16). N-Benzyl piperidine Fragment in Drug Discovery. Retrieved from [Link]

Sources

- 1. This compound | C15H17NO5 | CID 15748136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chembk.com [chembk.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 3939-01-3|Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 6. 3939-01-3 CAS MSDS (Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | C14H18ClNO3 | CID 107479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

Stability and storage conditions for 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

An In-depth Technical Guide to the Stability and Storage of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

Abstract

This technical guide provides a comprehensive analysis of the chemical stability, potential degradation pathways, and optimal storage conditions for this compound. As a crucial intermediate in the synthesis of complex pharmaceutical agents, understanding its stability profile is paramount for ensuring the integrity, purity, and success of drug development and manufacturing campaigns.[1][2][3][4][5] This document synthesizes information based on the compound's core structure, the known reactivity of its constituent functional groups, and established principles of pharmaceutical stability testing. We delineate the intrinsic chemical liabilities of the molecule, propose primary degradation pathways, and provide actionable recommendations for handling and storage. Furthermore, a detailed, self-validating experimental protocol for conducting a forced degradation study is presented to empower researchers to empirically determine the stability-indicating parameters for their specific applications.

Introduction and Physicochemical Profile

This compound is a key building block in medicinal chemistry.[2][3] Its piperidine core is a prevalent scaffold in a multitude of biologically active compounds, and the dicarboxylate functionality offers versatile handles for synthetic elaboration.[3][5] The stability of this intermediate is a critical quality attribute (CQA) that directly impacts the purity of subsequent synthetic steps and the final active pharmaceutical ingredient (API). Degradation can lead to the formation of impurities that may be difficult to remove, potentially impacting reaction yield, safety, and regulatory compliance. This guide serves to illuminate the factors governing its stability.

Chemical Structure

Caption: Chemical Structure of the Topic Compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the compound.

| Property | Value | Source |

| IUPAC Name | 1-O-benzyl 3-O-methyl 4-oxopiperidine-1,3-dicarboxylate | PubChem[6] |

| Molecular Formula | C₁₅H₁₇NO₅ | PubChem[6] |

| Molecular Weight | 291.30 g/mol | PubChem[6] |

| CAS Number | 82845-53-4 | - |

| Appearance | Typically a crystalline powder or solid | Inferred[1] |

Intrinsic Chemical Stability and Degradation Pathways

The stability of this compound is dictated by the reactivity of its three primary functional groups: the β-keto ester , the N-benzyl carbamate , and the piperidone ring .

Analysis of Labile Functional Groups

-

The β-Keto Ester System: This is the most significant liability. β-keto esters are susceptible to hydrolysis under both acidic and basic conditions, which cleaves the methyl ester to form a β-keto acid.[7][8] This intermediate is often unstable and can readily undergo thermal decarboxylation (loss of CO₂) to yield 1-benzyl-4-oxopiperidine.[9][10][11] The presence of the ketone at the 4-position facilitates this degradation pathway.

-

The N-Benzyl Carbamate: The benzyl carbamate (Cbz or Z group) serves as a protecting group for the piperidine nitrogen. While generally more robust than a Boc group, it is not inert. It can be susceptible to cleavage under harsh acidic conditions or, more commonly, via hydrogenolysis (e.g., using a palladium catalyst and a hydrogen source). While catalytic conditions are not a storage concern, strong acids are.

-

Aromatic and Benzylic Moieties: Aromatic compounds and benzylic positions can be susceptible to photolytic degradation and oxidation.[12] The benzyl group may undergo photo-catalyzed reactions or oxidation under harsh conditions, though this is generally a lesser concern compared to the hydrolysis of the β-keto ester.[13][14][15]

Predicted Degradation Pathways

Based on the analysis of the molecule's functional groups, two primary degradation pathways are proposed under common stress conditions. These pathways highlight the importance of controlling pH, temperature, and moisture.

Caption: Proposed primary degradation pathways for the title compound.

Recommended Storage and Handling

To mitigate the risks of degradation and preserve the compound's purity, the following storage and handling protocols are recommended. These recommendations are derived from safety data sheets of structurally similar compounds and general chemical principles.[16][17][18]

Data Summary Table

| Condition | Recommendation | Rationale |

| Temperature | Long-Term: 2-8°C (Refrigerated) Short-Term: Controlled Room Temperature (20-25°C) | Minimizes the rate of thermal degradation, particularly decarboxylation of the potential β-keto acid impurity.[10] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Protects against atmospheric moisture, which can initiate hydrolysis, and potential long-term oxidation. |

| Moisture/Humidity | Store in a desiccated environment. Keep container tightly sealed. | The compound is likely hygroscopic.[1] Moisture is a key reactant for the primary degradation pathway (hydrolysis).[7] |

| Light | Protect from light. Store in an amber vial or opaque container. | Aromatic and benzylic groups can be susceptible to photolytic degradation.[12][19] |

| pH (in solution) | Avoid strongly acidic or basic conditions. Maintain neutral pH if in solution for extended periods. | The β-keto ester is highly susceptible to both acid and base-catalyzed hydrolysis.[7][8] |

Incompatible Materials

-

Strong Oxidizing Agents: Avoid contact with strong oxidizers.[16]

-

Strong Acids & Bases: Contact with strong acids or bases will accelerate hydrolysis and subsequent degradation.[7][10]

-

Reducing Agents (for N-Cbz group): While not a typical storage concern, avoid conditions suitable for hydrogenolysis (e.g., palladium catalysts, hydrogen gas) if the N-benzyl group needs to be preserved.

Experimental Protocol: Forced Degradation Study

To definitively establish the stability profile and develop a stability-indicating analytical method, a forced degradation study is essential.[20][21] This process intentionally subjects the compound to harsh conditions to accelerate degradation, allowing for the identification of degradation products and the validation of analytical methods.[8][22]

Objective

To identify the potential degradation products of this compound under various stress conditions (hydrolytic, oxidative, thermal, photolytic) and to facilitate the development of a stability-indicating HPLC method.

Experimental Workflow

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent like acetonitrile (ACN).

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at timed intervals (e.g., 2, 4, 8, 24 hours). Immediately neutralize with an equivalent amount of 0.1 M NaOH before analysis.[8]

-

Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at timed intervals (this reaction may be fast). Immediately neutralize with an equivalent amount of 0.1 M HCl.[8]

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. Withdraw aliquots at timed intervals.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven.[8] Periodically dissolve a weighed amount of the stressed solid for analysis.

-

Photolytic Degradation: Expose both the solid compound and a solution (e.g., in ACN/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12][19] A dark control sample must be stored under the same conditions to serve as a baseline.[12]

-

-

Sample Analysis:

-

Analyze all stressed samples, along with an unstressed control, using a reverse-phase HPLC method with a photodiode array (PDA) detector.

-

The method should be capable of separating the parent peak from all degradation products. A good starting point would be a C18 column with a gradient elution using mobile phases of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid.

-

-

Data Evaluation:

-

Specificity: The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.

-

Mass Balance: The sum of the assay of the parent compound and the areas of all degradation products should remain relatively constant throughout the study, ideally between 95-105%, to ensure all significant degradants are detected.

-

Degradant Identification: For significant degradation products, use LC-MS to determine their mass and propose their structures, confirming the predicted pathways.[8]

-

Conclusion

This compound possesses inherent chemical liabilities, primarily centered on its β-keto ester functionality. This group is prone to hydrolysis and subsequent decarboxylation, making control of moisture, pH, and temperature critical for maintaining the compound's integrity. The recommended storage conditions—refrigerated, dry, inert, and protected from light—are designed to mitigate these degradation pathways. For any application in which long-term stability is crucial, it is imperative that researchers perform a formal forced degradation study, as outlined in this guide, to validate a stability-indicating method and fully characterize the degradation profile of the material within their specific matrix or formulation.

References

- AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.

- Thermo Fisher Scientific. Safety Data Sheet: Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride.

- Apollo Scientific. Safety Data Sheet: Benzyl 3-methyl-4-oxopiperidine-1-carboxylate.

- AK Lectures. Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube.

- Tsuji J. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proc Jpn Acad Ser B Phys Biol Sci. 2005;81(9):347-363.

- BenchChem. An In-depth Technical Guide to the Solubility and Stability of Benzyl N-Boc-4-piperidinecarboxylate.

- Jubilant Life Sciences Limited. Piperidine Safety Data Sheet.

- JoVE. Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis.

- PharmTech. Forced degradation studies: A critical lens into pharmaceutical stability.

- PubChem. Piperidine. National Institutes of Health.

- Smith CD, et al. Recent advances in the transesterification of β-keto esters. RSC Adv. 2021;11(42):26249-26266.

- ChemBK. methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride.

- Limsford L, et al. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharm Technol. 2014;38(3).

- Shinde P, et al. Forced Degradation Studies. J Anal Pharm Res. 2016;3(6):00076.

- Sharma MK, Murugesan M. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. J Anal Pharm Res. 2017;6(2):00173.

- Klick S, et al. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. 2005.

- Carl ROTH. Safety Data Sheet: Piperidine.

- PubChem. This compound. National Institutes of Health.

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Applications of Piperidine Derivatives in Chemical Research.

- PubChem. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. National Institutes of Health.

- Akmatov M, et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2021;26(23):7208.

- European Medicines Agency. ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. 1996.

- PubChem. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. National Institutes of Health.

- Zhang T, et al. Photocarboxylation of Benzylic C–H Bonds. J Am Chem Soc. 2019;141(29):11454-11459.

- Ramalingam A. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. 2021;4(4):192-199.

- Proietti G, et al. Smooth Photocatalyzed Benzylation of Electrophilic Olefins via Decarboxylation of Arylacetic Acids. J Org Chem. 2016;81(13):5547-5554.

- Sridevi C, et al. Piperidin-4-one: the potential pharmacophore. Int J Pharm Sci Res. 2011;2(8):1949-1956.

Sources

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C15H17NO5 | CID 15748136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aklectures.com [aklectures.com]

- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 9. youtube.com [youtube.com]

- 10. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. fishersci.com [fishersci.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. jubilantingrevia.com [jubilantingrevia.com]

- 19. ema.europa.eu [ema.europa.eu]

- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 21. longdom.org [longdom.org]

- 22. biopharminternational.com [biopharminternational.com]

The Strategic Role of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate in Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Discovery Professionals

Authored by a Senior Application Scientist

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals due to its favorable physicochemical properties and ability to serve as a versatile scaffold for engaging with biological targets.[1] This guide delves into the specific utility of a highly functionalized derivative, 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate , as a strategic building block in drug discovery. We will explore its synthesis, chemical reactivity, and its pivotal role as an intermediate in the creation of complex, biologically active molecules, particularly those targeting the central nervous system (CNS). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced synthetic intermediates for the efficient construction of novel therapeutics.

Introduction: The Significance of the 4-Oxopiperidine Scaffold

The 4-oxopiperidine core is a privileged structure in medicinal chemistry, offering a unique combination of features that make it an attractive starting point for drug design.[2] The ketone functionality serves as a versatile chemical handle for a variety of transformations, including reductive amination, Wittig reactions, and the formation of heterocyclic systems. The piperidine nitrogen allows for the introduction of diverse substituents to modulate pharmacological activity, selectivity, and pharmacokinetic properties.[3]

Our focus, This compound (hereafter referred to as BOMP ), encapsulates these advantages within a single, strategically designed molecule.

-

N-Benzyl Group: The benzyl group serves a dual purpose. It acts as a protecting group for the piperidine nitrogen, preventing unwanted side reactions, and can itself contribute to biological activity, as seen in numerous N-benzylpiperidine derivatives with potent pharmacological effects.[4]

-

3-Methoxycarbonyl Group: The ester at the 3-position introduces a crucial point for further molecular elaboration. Its presence also influences the reactivity of the adjacent ketone.

-

4-Oxo Group: This ketone is the primary site for introducing molecular diversity, allowing for the construction of complex side chains and fused ring systems.

The combination of these functional groups in BOMP provides a robust platform for the synthesis of compound libraries targeting a range of therapeutic areas, most notably neurodegenerative diseases and pain management.[5][6]

Synthesis of the Core Intermediate: A Mechanistic Perspective

The most common and industrially scalable approach to synthesizing 4-oxopiperidine-3-carboxylate derivatives like BOMP is the Dieckmann condensation.[7] This intramolecular Claisen condensation of a diester is a powerful method for forming five- and six-membered rings.

The logical precursor for BOMP is N-benzyl-bis(2-methoxycarbonylethyl)amine. The synthesis proceeds as follows:

Caption: Synthetic workflow for this compound (BOMP).

Experimental Protocol: Synthesis of BOMP via Dieckmann Condensation

This protocol is adapted from established procedures for analogous compounds.[8][9]

Step 1: Michael Addition to form N-benzyl-bis(2-methoxycarbonylethyl)amine

-

To a round-bottom flask, add benzylamine (1.0 eq) and methanol.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add methyl acrylate (2.2 eq) dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

-

Remove the methanol under reduced pressure to yield the crude diester intermediate. This is often used in the next step without further purification.

Step 2: Dieckmann Condensation

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.5 eq) and anhydrous toluene.

-

Heat the suspension to reflux.

-

Add a solution of the crude diester from Step 1 in anhydrous toluene dropwise to the refluxing suspension.

-

After the addition, continue to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to 0°C and quench by the slow addition of water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude BOMP as an oil.[10] Purification can be achieved by column chromatography on silica gel.

Applications in Medicinal Chemistry: Building Complexity from the Core

The true value of BOMP lies in its potential for elaboration into more complex molecules with therapeutic potential. The reactivity of the 4-keto group is central to these transformations.

Reductive Amination: Accessing CNS-Active Aminopiperidines

Reductive amination is a powerful tool for converting the ketone of BOMP into a diverse range of substituted amines.[11] This reaction introduces a new stereocenter at the 4-position, opening avenues for diastereomerically selective synthesis.

Caption: General workflow for reductive amination of BOMP.

This strategy is particularly relevant in the development of ligands for CNS targets. For example, the N-benzylpiperidine moiety is a key feature in many potent and selective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[3][5] By choosing an appropriate amine for the reductive amination, chemists can introduce pharmacophores that interact with the active sites of these enzymes.

Synthesis of Opioid Receptor Modulators

The 4-oxopiperidine scaffold is a well-established precursor for the synthesis of potent opioid analgesics, most notably the fentanyl class of compounds.[12] The intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate , a key precursor to the ultra-short-acting opioid remifentanil , can be synthesized from a derivative of BOMP.[4][13][14]

The synthesis involves the de-benzylation of BOMP, followed by a Strecker-type reaction with aniline and a cyanide source, hydrolysis of the resulting nitrile to a carboxylic acid, and subsequent esterification and acylation. The versatility of the BOMP core allows for the systematic modification of the final structure to fine-tune its activity at opioid receptors.[6][15][16]

Case Study: Alzheimer's Disease and Cholinesterase Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes to cognitive decline.[1] A primary therapeutic strategy is to inhibit the enzymes that degrade ACh, namely AChE and BuChE. Many successful inhibitors, such as donepezil, feature a substituted piperidine ring.

Derivatives of BOMP are excellent candidates for novel cholinesterase inhibitors. The N-benzyl group can interact with the peripheral anionic site of AChE, while the rest of the molecule can be elaborated to interact with the catalytic active site.

Caption: Modulation of cholinergic signaling by a BOMP-derived inhibitor.

Quantitative Data and Structure-Activity Relationships (SAR)

The development of effective therapeutics from the BOMP scaffold relies on a systematic exploration of structure-activity relationships. The table below presents hypothetical, yet representative, data for a series of compounds derived from BOMP, illustrating how modifications can impact biological activity.

| Compound ID | R Group at 4-position (via Reductive Amination) | AChE IC50 (nM)[5] | BuChE IC50 (nM) |

| BOMP-01 | -NH-CH2-Ph | 150 | 320 |

| BOMP-02 | -NH-CH2-(4-F-Ph) | 85 | 250 |

| BOMP-03 | -NH-(CH2)2-Indole | 25 | 180 |

| BOMP-04 | -N(Me)-CH2-Ph | 120 | 450 |

Data are illustrative and intended to demonstrate potential SAR trends.

From this illustrative data, we can infer several key SAR points:

-

Aromatic Substitution: Introduction of an electron-withdrawing group like fluorine on the phenyl ring (BOMP-02) can enhance potency.

-

Extended Linkers: Incorporating a more complex, hydrogen-bond-donating moiety like an indole (BOMP-03) can significantly improve activity.

-

N-Alkylation: Methylation of the newly introduced amine (BOMP-04) may decrease potency, suggesting a secondary amine is preferred for this target class.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic platform for the efficient discovery and development of novel therapeutics. Its inherent functionality allows for the rapid generation of diverse compound libraries, while its core structure is pre-validated in numerous CNS-active drugs. As drug discovery continues to demand more complex and finely-tuned molecules, the use of such advanced, multi-functional building blocks will be indispensable. Future work will likely focus on the development of enantioselective syntheses of BOMP derivatives, allowing for the exploration of stereochemistry as a key driver of potency and selectivity.

References

-

Exploring the N-Benzylpiperidine and N, N-Dibenzyl(N-Methyl)amine fragments as privileged structures in the search of new multitarget directed drugs for Alzheimer's disease. (n.d.). Universidad Complutense de Madrid. Retrieved January 14, 2026, from [Link]

-

Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023). PubMed. Retrieved January 14, 2026, from [Link]

-

Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (2019). ResearchGate. Retrieved January 14, 2026, from [Link]

-

SCALED-UP SYNTHESIS: SALTS OF CARFENTANIL AND REMIFENTANIL. (n.d.). DTIC. Retrieved January 14, 2026, from [Link]

-

Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. (2023). PubMed. Retrieved January 14, 2026, from [Link]

- PROCESS FOR PREPARING REMIFENTANIL, INTERMEDIATES THEREOF, USE OF SAID INTERMEDIATES AND PROCESSES FOR THEIR PREPARATION. (2007). Google Patents.

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). PMC. Retrieved January 14, 2026, from [Link]

-

Continuous flow Aza-Michael reaction for preparing the fast-acting synthetic opioid drug Remifentanil. (n.d.). SciELO. Retrieved January 14, 2026, from [Link]

- Process for Remifentanil Synthesis. (2010). Google Patents.

-

Synthetic approaches to remifentanil. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

- Process for producing 4-arylpiperidine-3-carbinols and related compounds. (2000). Google Patents.

-

methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. (2024). ChemBK. Retrieved January 14, 2026, from [Link]

-

Synthesis of methyl 1-methylpiperidine-4-carboxylate. (n.d.). PrepChem.com. Retrieved January 14, 2026, from [Link]

-

Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. (2011). ResearchGate. Retrieved January 14, 2026, from [Link]

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Identification of a new scaffold for opioid receptor antagonism based on the 2-amino-1,1-dimethyl-7-hydroxytetralin pharmacophore. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

-

The Dieckmann Condensation. (1967). Organic Reactions. Retrieved January 14, 2026, from [Link]

- Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. (n.d.). Google Patents.

-

Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PMC. Retrieved January 14, 2026, from [Link]

-

Piperidin-4-one: the potential pharmacophore. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

- Method for preparing 4-piperidyl piperidine. (n.d.). Google Patents.

-

Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. (n.d.). NIH. Retrieved January 14, 2026, from [Link]

-

Representative examples of common scaffolds in kappa opioid receptor ligands. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (C14H17NO3). (n.d.). PubChemLite. Retrieved January 14, 2026, from [Link]

-

Methyl 4-oxopiperidine-3-carboxylate hydrochloride (C7H11NO3). (n.d.). PubChemLite. Retrieved January 14, 2026, from [Link]

- Intermediates for optically active piperidine derivatives and preparation methods thereof. (n.d.). Google Patents.

-

Evolution of the 4-anilidopiperidine class of opioid analgesics. (1991). PubMed. Retrieved January 14, 2026, from [Link]

-

Novel Positive Allosteric Modulators of µ Opioid Receptor—Insight from In Silico and In Vivo Studies. (2020). MDPI. Retrieved January 14, 2026, from [Link]

-

4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid Receptor Agonists for CNS Indications: Identifying Clinical Candidates. (2012). PubMed. Retrieved January 14, 2026, from [Link]

-

A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (n.d.). PMC. Retrieved January 14, 2026, from [Link]

Sources

- 1. docta.ucm.es [docta.ucm.es]

- 2. researchgate.net [researchgate.net]

- 3. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of a new scaffold for opioid receptor antagonism based on the 2-amino-1,1-dimethyl-7-hydroxytetralin pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. organicreactions.org [organicreactions.org]

- 8. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 9. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 10. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Evolution of the 4-anilidopiperidine class of opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid receptor agonists for CNS indications: identifying clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-benzyl-4-piperidone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-4-piperidone and its derivatives are pivotal structural motifs in medicinal chemistry, forming the core of numerous pharmaceuticals ranging from analgesics to antipsychotics.[1][2] Their synthesis is a critical step in the development of new chemical entities. This guide provides an in-depth exploration of the primary synthetic strategies for N-benzyl-4-piperidone, focusing on the underlying chemical principles and practical considerations for laboratory and industrial-scale production. We will delve into the intricacies of the Dieckmann condensation, Mannich reaction, and direct alkylation approaches, offering detailed protocols and mechanistic insights to empower researchers in this vital area of drug discovery.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in the design of bioactive molecules.[1][2] This six-membered nitrogen-containing heterocycle is a common feature in a vast array of natural products and synthetic drugs.[2] The incorporation of a piperidine unit can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its solubility, metabolic stability, and ability to interact with biological targets.[3]

N-benzyl-4-piperidone, in particular, serves as a versatile intermediate.[1] The benzyl group acts as a convenient protecting group for the piperidine nitrogen, which can be readily removed via hydrogenolysis to allow for further functionalization.[1][4] The carbonyl group at the 4-position is a reactive handle for a multitude of chemical transformations, enabling the introduction of diverse substituents and the construction of complex molecular architectures.[1][2] This dual functionality makes N-benzyl-4-piperidone an invaluable building block in the synthesis of drugs such as Donepezil (for Alzheimer's disease), and fentanyl analogues (analgesics).[1]

Core Synthetic Strategies

The construction of the N-benzyl-4-piperidone core can be broadly categorized into three main approaches, each with its own set of advantages and challenges. The choice of a particular route often depends on the availability of starting materials, desired scale of production, and the specific substitution patterns required in the final product.

The Dieckmann Condensation Approach: Building the Ring from Acyclic Precursors

The Dieckmann condensation is a powerful intramolecular reaction for the formation of cyclic β-keto esters, making it a cornerstone for the synthesis of 4-piperidones.[5][6] This approach typically involves a multi-step sequence starting from benzylamine and an acrylic ester.[1][7]

Mechanism and Rationale:

The synthesis commences with a double Michael addition of benzylamine to two equivalents of an acrylate, such as methyl or ethyl acrylate. This forms a diester intermediate. The subsequent intramolecular Dieckmann condensation is base-catalyzed, typically using a strong base like sodium methoxide or sodium ethoxide, to induce cyclization.[8] The resulting cyclic β-keto ester is then subjected to hydrolysis and decarboxylation, usually under acidic conditions, to yield the final N-benzyl-4-piperidone.[7]

Workflow Diagram:

Caption: The Dieckmann condensation route to N-benzyl-4-piperidone.

Experimental Protocol: A Representative Two-Step Synthesis [1][2]

Step 1: Synthesis of the Diester Intermediate

-

To a stirred solution of benzylamine in an alcohol solvent (e.g., methanol), gradually add an excess of acrylate ester (molar ratio of acrylate to benzylamine between 2.6 and 5).[1][2]

-

Stir the mixture at room temperature for approximately one hour.

-

Heat the reaction mixture to 50-60°C and maintain this temperature for 9-24 hours.[1] The excess acrylate helps to minimize the formation of the mono-adduct.[1]

-

After the reaction is complete (monitored by TLC or GC), remove the excess acrylate and alcohol solvent by distillation, preferably under reduced pressure.[1]

Step 2: Cyclization, Hydrolysis, and Decarboxylation

-

Dissolve the crude diester intermediate in a suitable organic solvent for the condensation reaction.

-

Add an organic base, such as sodium methoxide or sodium ethoxide, in portions.[2]

-

The mixture is then neutralized with acid (e.g., dilute hydrochloric acid).[2]

-

A catalyst, such as lithium chloride or calcium chloride, is added, and the reaction is heated to 60-85°C for 1-5 hours to facilitate decarboxylation.[1]

-

After cooling, the pH is adjusted to 8-9 with an inorganic base.[1]

-

The aqueous layer is separated, and the organic layer is distilled under reduced pressure to yield N-benzyl-4-piperidone.[1]

Table 1: Comparison of Reaction Conditions for Dieckmann Condensation

| Parameter | Conventional Heating | Microwave Irradiation[1] |

| Michael Addition | ||

| Temperature | 50-60°C | 50-55°C |

| Time | 9-24 hours | 80 minutes |

| Dieckmann Condensation | ||

| Temperature | Reflux | 70-75°C |

| Time | Several hours | 20 minutes |

The Mannich Reaction: A Multicomponent Approach

The Mannich reaction offers a more convergent and often one-pot synthesis of 4-piperidone derivatives.[9][10][11] This multicomponent reaction involves the condensation of an amine, an aldehyde (often formaldehyde), and a ketone with two enolizable α-hydrogens.[12] The Petrenko-Kritschenko piperidone synthesis is a classic example of this type of transformation.[13]

Mechanism and Rationale:

In the context of N-benzyl-4-piperidone synthesis, a variation of the Mannich reaction, often referred to as a "double Mannich" reaction, is employed. This is elegantly demonstrated in the Robinson-Schöpf synthesis of tropinone, a bicyclic analogue.[14][15][16][17][18] The reaction proceeds through the formation of an iminium ion from the primary amine and an aldehyde. This is followed by a series of intermolecular and intramolecular Mannich-type additions with a dicarbonyl compound or its synthetic equivalent.[16]

Reaction Scheme Diagram:

Caption: Generalized scheme for the Mannich-type synthesis of 4-piperidones.

Key Considerations for the Mannich Approach:

-

Solvent: Acetic acid has been shown to be an effective solvent, often leading to rapid reactions and straightforward product isolation.[10]

-

Stoichiometry: The molar ratios of the amine, aldehyde, and ketone components are crucial and may require optimization for different substrates.[10]

-

pH Control: For reactions like the Robinson-Schöpf synthesis, maintaining a "physiological" pH can significantly improve yields.[18]

Direct Alkylation and Reductive Amination: Modifying the Piperidone Core

An alternative strategy involves the direct modification of a pre-existing 4-piperidone ring. This is particularly useful when 4-piperidone or its salts are readily available.

N-Benzylation of 4-Piperidone:

This method involves the direct alkylation of the 4-piperidone nitrogen with a benzyl halide, such as benzyl bromide.[7] The reaction is a standard nucleophilic substitution where the piperidine nitrogen acts as the nucleophile.

Reductive Amination:

Reductive amination is another powerful technique for introducing the benzyl group.[19][20][21] This involves the reaction of 4-piperidone with benzaldehyde to form an enamine or iminium intermediate, which is then reduced in situ to the N-benzyl derivative. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride.[19][22]

Protecting Group Strategy:

In some cases, it is advantageous to use an N-protected 4-piperidone, such as N-Boc-4-piperidone, to perform modifications at the 4-position before introducing the N-benzyl group.[23][24][25] The Boc group can be easily removed under acidic conditions, and the subsequent N-benzylation can be carried out.[23]

Downstream Transformations and Applications

The synthetic utility of N-benzyl-4-piperidone lies in its versatility as a precursor to a wide range of more complex molecules.

Modification of the Carbonyl Group:

The ketone at the 4-position can be readily transformed into other functional groups. For instance, it can be reduced to a hydroxyl group, converted to an amino or cyano group, or serve as an electrophile in Grignard or Wittig reactions.[1][26]

Debenzylation and Further N-Functionalization:

The N-benzyl group can be removed by catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst.[1][27][28][29][30] This deprotection unmasks the secondary amine, which can then be alkylated or acylated to introduce a variety of substituents, a key step in the synthesis of many pharmaceutical agents.[1][2]

Conclusion

The synthesis of N-benzyl-4-piperidone derivatives is a well-established yet continuously evolving field. The choice between the Dieckmann condensation, Mannich reaction, or direct modification of the piperidone core depends on a multitude of factors including cost, scale, and the desired molecular complexity. A thorough understanding of the mechanisms and experimental nuances of each approach is paramount for the successful development of novel piperidine-based therapeutics. This guide has provided a comprehensive overview of these key synthetic strategies, offering both theoretical grounding and practical protocols to aid researchers in their synthetic endeavors.

References

-

DTIC. (n.d.). Piperidine Synthesis. DTIC. Retrieved from [Link]

- Google Patents. (n.d.). CN116924967A - Preparation method of N-benzyl-4-piperidone.

-

ACS Publications. (2010, January 20). Synthesis of β-Aminoketones and Construction of Highly Substituted 4-Piperidones by Mannich Reaction Induced by Persistent Radical Cation Salts. Organic Letters. Retrieved from [Link]

-

ACS Publications. (n.d.). Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society. Retrieved from [Link]

-

The Hive Chemistry Discourse. (2003, May 17). Robinson-Schöpf reaction: tropinone. Retrieved from [Link]

- Google Patents. (n.d.). CN102731369A - Synthesis method for N-substituted-4-piperidone.

-

Sciencemadness.org. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

-

SciELO Colombia. (n.d.). Chemical thermodynamics applied to the synthesis of tropinone. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2013, October 1). N-alkylation of 4-piperidone. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. Retrieved from [Link]

-

Taylor & Francis Online. (2013, March 20). Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil. Retrieved from [Link]

-

HETEROCYCLES. (2007). IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE. Retrieved from [Link]

-

UCL Discovery. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2012, July 1). N-alkylation of 4-piperidone. Retrieved from [Link]

-

SpringerLink. (n.d.). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

ResearchGate. (n.d.). Robinson-Schöpf reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Tropinone. Retrieved from [Link]

-

DTIC. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

-

United Nations Economic and Social Council. (2024, January 4). [English translation of original document]. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Retrieved from [Link]

-

Wikipedia. (n.d.). Petrenko-Kritschenko piperidone synthesis. Retrieved from [Link]

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). Retrieved from [Link]

-

Carbogen Amcis. (n.d.). Process scale-up of cis-N-Benzyl-3-methylamino-4-methylpiperidine. Retrieved from [Link]

-

RSC Publishing. (n.d.). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C: Organic. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

-

ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines. Retrieved from [Link]

-

Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Retrieved from [Link]

-

ResearchGate. (2015, October 9). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]

-

PubMed. (2024, October 16). N-Benzyl piperidine Fragment in Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). N‐Benzyl piperidine Fragment in Drug Discovery. Retrieved from [Link]

-

Taylor & Francis Group. (n.d.). Some Recent Developments in Heterogeneous Hydrogenation Catalysts for Organic Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN101723877A - Method for preparing piperidines compound by using pyridine base through catalytic hydrogenation.

-

OUCI. (n.d.). The application of palladium catalysts in catalyzing the hydrogenolysis of N-benzyl compounds. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Dieckmann Condensation [organic-chemistry.org]

- 7. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]

- 14. Robinson-Schöpf Reaction | Ambeed [ambeed.com]

- 15. Robinson-Schöpf reaction: tropinone , Hive Chemistry Discourse [chemistry.mdma.ch]

- 16. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]

- 17. researchgate.net [researchgate.net]

- 18. Tropinone - Wikipedia [en.wikipedia.org]

- 19. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]

- 20. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]

- 21. Process scale-up of cis-N-Benzyl-3-methylamino-4-methylpiperidine [carbogen-amcis.com]

- 22. soc.chim.it [soc.chim.it]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. documents.un.org [documents.un.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 29. taylorfrancis.com [taylorfrancis.com]

- 30. The application of palladium catalysts in catalyzing the hydrogenolysis of N-benzyl compounds [ouci.dntb.gov.ua]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

Introduction: The Significance of the 4-Oxopiperidine Scaffold

The 4-oxopiperidine-1,3-dicarboxylate core structure is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid framework and multiple functionalization points allow for the synthesis of a diverse range of compounds with potential therapeutic applications. The title compound, 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate, serves as a key intermediate in the preparation of various biologically active molecules, including potent analgesics, antivirals, and central nervous system agents. The strategic placement of the benzyl group on the nitrogen and the methyl ester at the 3-position provides a versatile scaffold for further chemical elaboration.

This technical guide provides a comprehensive, field-proven protocol for the synthesis of this compound, commencing from readily available starting materials. The synthetic strategy hinges on a classical and robust intramolecular cyclization reaction, the Dieckmann condensation. This document will detail the synthesis of the acyclic precursor followed by its cyclization, purification, and thorough characterization.

Synthetic Strategy: A Two-Step Approach to the Piperidone Ring

The synthesis is logically divided into two main stages: the preparation of the acyclic diester precursor, N-benzyl-N-(methoxycarbonylmethyl)-β-alanine methyl ester, and its subsequent intramolecular cyclization via a Dieckmann condensation to yield the target 4-oxopiperidone.

Figure 1: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of the Acyclic Precursor: N-benzyl-N-(methoxycarbonylmethyl)-β-alanine methyl ester

This initial phase involves a two-step sequence starting from benzylamine. First, a Michael addition with methyl acrylate yields N-benzyl-β-alanine methyl ester. This intermediate is then N-alkylated with methyl chloroacetate to afford the desired diester precursor.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Supplier | Notes |

| Benzylamine | C₇H₉N | 107.15 | Sigma-Aldrich | Reagent grade, ≥99% |

| Methyl acrylate | C₄H₆O₂ | 86.09 | Sigma-Aldrich | Inhibitor removed, ≥99% |

| Methanol | CH₄O | 32.04 | Fisher Scientific | Anhydrous |

| Methyl chloroacetate | C₃H₅ClO₂ | 108.52 | Alfa Aesar | ≥98% |

| Potassium carbonate | K₂CO₃ | 138.21 | J.T. Baker | Anhydrous, powdered |

| Acetonitrile | C₂H₃N | 41.05 | EMD Millipore | Anhydrous |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Fisher Scientific | Anhydrous |

| Saturated NaCl solution | NaCl(aq) | - | In-house | Brine |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Sigma-Aldrich | For drying |

Experimental Protocol

Step 1.1: Synthesis of N-benzyl-β-alanine methyl ester

This reaction is a classic Michael addition of a primary amine to an α,β-unsaturated ester. The reaction proceeds readily without the need for a catalyst.

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (10.7 g, 0.1 mol) and anhydrous methanol (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methyl acrylate (9.5 g, 0.11 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

The resulting crude oil is of sufficient purity for the next step. However, for characterization purposes, a small sample can be purified by vacuum distillation.

Step 1.2: Synthesis of N-benzyl-N-(methoxycarbonylmethyl)-β-alanine methyl ester

This step involves the N-alkylation of the secondary amine intermediate with methyl chloroacetate. Anhydrous conditions and a suitable base are crucial for this reaction.

-

In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar, dissolve the crude N-benzyl-β-alanine methyl ester (from the previous step) in anhydrous acetonitrile (200 mL).

-

Add anhydrous powdered potassium carbonate (27.6 g, 0.2 mol) to the solution.

-

Heat the suspension to reflux with vigorous stirring.

-

Slowly add a solution of methyl chloroacetate (13.0 g, 0.12 mol) in anhydrous acetonitrile (50 mL) dropwise over 1 hour.

-

Maintain the reaction at reflux for 24-36 hours, monitoring its progress by TLC (3:1 hexane:ethyl acetate).

-

After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the resulting residue in diethyl ether (200 mL) and wash with water (2 x 100 mL) followed by brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude acyclic precursor as an oil. This product is used directly in the next step without further purification.

Part 2: Dieckmann Condensation and Product Isolation

The heart of this synthesis is the intramolecular Dieckmann condensation of the acyclic diester, which forms the 4-oxopiperidine ring. This reaction is base-catalyzed, with sodium methoxide being a common and effective choice.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Supplier | Notes |

| N-benzyl-N-(methoxycarbonylmethyl) -β-alanine methyl ester | C₁₅H₂₁NO₄ | 279.33 | Synthesized in Part 1 | Crude product |

| Sodium methoxide | CH₃ONa | 54.02 | Acros Organics | 25 wt% solution in methanol or solid |

| Toluene | C₇H₈ | 92.14 | Fisher Scientific | Anhydrous |

| Hydrochloric acid | HCl | 36.46 | Sigma-Aldrich | Concentrated (37%) and 1 M solution |

| Ethyl acetate | C₄H₈O₂ | 88.11 | Fisher Scientific | Reagent grade |

| Hexane | C₆H₁₄ | 86.18 | Fisher Scientific | Reagent grade |

| Saturated NaHCO₃ solution | NaHCO₃(aq) | - | In-house | |

| Saturated NaCl solution | NaCl(aq) | - | In-house | Brine |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | Sigma-Aldrich | For drying |

| Silica gel | SiO₂ | 60.08 | Sorbent Technologies | 60 Å, 230-400 mesh |

Experimental Protocol

Step 2.1: Dieckmann Condensation

This cyclization must be performed under strictly anhydrous conditions to prevent quenching of the base and hydrolysis of the esters.

-

Set up a 500 mL three-necked round-bottom flask with a reflux condenser, a nitrogen inlet, and a magnetic stir bar. Ensure all glassware is oven-dried.

-

To the flask, add anhydrous toluene (250 mL).

-